

3-Bromopyrazine-2-carboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxylic acid

Cat. No.: B1291621

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In-Depth Technical Guide: 3-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromopyrazine-2-carboxylic acid**, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Core Compound Data

3-Bromopyrazine-2-carboxylic acid is a substituted pyrazine derivative. Its unique structural features make it a valuable intermediate for the synthesis of complex heterocyclic molecules with potential biological activity.

Parameter	Value	Source
CAS Number	937669-80-2	[1]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[1]
Molecular Weight	202.99 g/mol	Calculated
Synonyms	3-bromo-2-pyrazinecarboxylic acid	[1]
Physical Form	Solid	[1]
Storage Temperature	2-8°C under an inert atmosphere	[1]

Synthesis and Reactivity

While specific, detailed synthesis protocols for **3-Bromopyrazine-2-carboxylic acid** are not extensively documented in readily available literature, its structure suggests that it can be synthesized through methods analogous to those used for other brominated heterocyclic carboxylic acids. A plausible synthetic approach would involve the bromination of a suitable pyrazine-2-carboxylic acid precursor. The Hell-Volhard-Zelinskii reaction, a common method for the α -bromination of carboxylic acids, could potentially be adapted for this purpose, although this has not been explicitly reported.

The reactivity of **3-Bromopyrazine-2-carboxylic acid** is characterized by the presence of the bromine atom and the carboxylic acid functional group. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position of the pyrazine ring. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine-containing compounds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The pyrazine scaffold is a key component

of several approved drugs. **3-Bromopyrazine-2-carboxylic acid** serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

Derivatives of pyrazine-2-carboxamide, which can be synthesized from pyrazine-2-carboxylic acids, have shown a range of biological activities, including antibacterial and enzymatic inhibition. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated XDR *S. typhi* and as alkaline phosphatase inhibitors.

Experimental Protocols

Detailed experimental protocols for the direct synthesis and specific reactions of **3-Bromopyrazine-2-carboxylic acid** are not readily available in the searched literature.

However, a general procedure for the synthesis of a pyrazine-2-carboxamide derivative from a pyrazine-2-carboxylic acid is provided below as an illustrative example of how this class of compounds can be chemically modified.

General Procedure for the Synthesis of N-Aryl Pyrazine-2-Carboxamides:

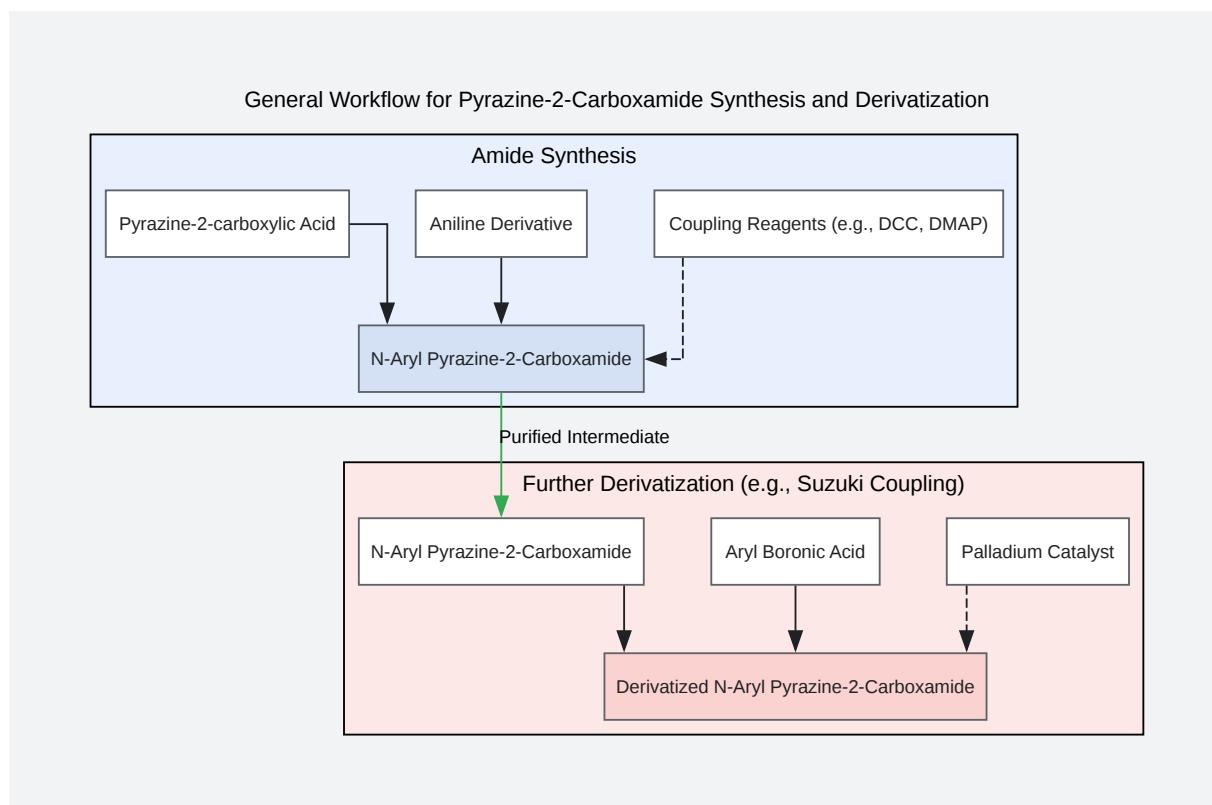
This protocol describes the coupling of a pyrazine-2-carboxylic acid with an aniline derivative.

- Materials: Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
- Procedure:
 - To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in DCM, DMAP (0.2 eq) is added.
 - The reaction mixture is cooled to 0°C.
 - DCC (1.1 eq) is added to the cooled mixture.
 - The reaction is allowed to proceed, and the formation of the amide is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is worked up to isolate the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of pyrazine-2-carboxylic acid derivatives, a process for which **3-Bromopyrazine-2-carboxylic acid** would be a valuable starting material.



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Caption: Synthetic workflow for N-Aryl Pyrazine-2-Carboxamide.

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References

- 1. 3-Bromopyrazine-2-carboxylic acid | 937669-80-2 [sigmaaldrich.com]
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